molecular formula C19H17N3O5S2 B3205103 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2H-1,3-benzodioxol-5-yl)propanamide CAS No. 1040640-09-2

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2H-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B3205103
CAS No.: 1040640-09-2
M. Wt: 431.5 g/mol
InChI Key: YCBUGEGOPBAADS-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a benzenesulfonamido-thiazole core linked via a propanamide chain to a 1,3-benzodioxol-5-yl group. The benzenesulfonamide moiety is known for its role in enzyme inhibition (e.g., sulfonamide drugs), while the benzodioxol group is associated with enhanced metabolic stability and bioavailability in medicinal chemistry .

Properties

IUPAC Name

3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(1,3-benzodioxol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c23-18(20-13-6-8-16-17(10-13)27-12-26-16)9-7-14-11-28-19(21-14)22-29(24,25)15-4-2-1-3-5-15/h1-6,8,10-11H,7,9,12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBUGEGOPBAADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2H-1,3-benzodioxol-5-yl)propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, a benzenesulfonamide group, and a benzodioxole moiety, which contribute to its pharmacological properties. The compound is primarily recognized for its inhibitory effects on ecto-nucleotidases, enzymes involved in nucleotide metabolism.

The biological activity of this compound is primarily attributed to its ability to inhibit human recombinant ecto-nucleotidases. By blocking these enzymes, the compound affects nucleotide metabolism pathways, leading to various biochemical effects. The inhibition of ecto-nucleotidases can influence cellular signaling pathways and has implications in various therapeutic contexts.

Biological Activity Overview

The biological activities of this compound have been explored through various studies. Below is a summary of its key biological activities:

Activity Description
Urease Inhibition The compound has shown promising urease inhibitory potential, which can be beneficial in treating infections caused by urease-producing bacteria .
Cytotoxicity Studies indicate that while the compound exhibits biological activity, it maintains low cytotoxicity levels, making it a safer option for therapeutic development .
Antimicrobial Properties Similar compounds in the thiazole class have demonstrated broad-spectrum antimicrobial activities, suggesting potential applications in infection control .
Antitumor Activity Thiazole derivatives are often associated with antitumor properties; thus, further exploration could reveal similar effects for this compound .

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of related compounds. For instance:

  • Synthesis and Evaluation : A study synthesized a series of bi-heterocyclic propanamides and assessed their biological activities. The results indicated that modifications in the structure could lead to significant changes in enzyme inhibition and cytotoxicity profiles .
  • Molecular Docking Studies : In-silico molecular docking studies have been employed to predict the interaction between this compound and its target enzymes. These studies support the experimental findings regarding its inhibitory potential against ecto-nucleotidases .
  • Comparative Analysis : Comparative studies with other thiazole-based compounds revealed that this compound holds a unique position due to its specific structural attributes that enhance its biological activity while minimizing toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Benzodioxol Motifs

A. 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted phenyl)propanamides (7c–7f)
  • Source : describes these compounds, which share a thiazole core and propanamide linkage but differ in substituents (e.g., methylphenyl groups instead of benzodioxol).
  • Key Data: Property Compound 7c Compound 7d Target Compound Molecular Formula C₁₆H₁₇N₅O₂S₂ C₁₇H₁₉N₅O₂S₂ C₁₉H₁₇N₃O₅S₂ Molecular Weight 375 g/mol 389 g/mol ~428 g/mol (calc.) Melting Point 134–138°C 168–172°C Not reported IR Peaks (cm⁻¹) 3270 (N–H), 1660 (C=O) Similar to 7c Expected: 3300 (N–H), 1680 (C=O), 1150–1350 (S=O)
  • Comparison : The target compound’s benzodioxol group replaces the methylphenyl substituents in 7c–7f, likely enhancing aromatic interactions and metabolic stability. The sulfonamide group (absent in 7c–7f) may improve binding to enzymatic targets via hydrogen bonding .

B. N-(2H-1,3-Benzodioxol-5-yl)-3-(3-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide (J021-2261)
  • Source : reports this compound with a benzothiazole-sulfanyl group.
  • Key Data :

    Property J021-2261 Target Compound
    Molecular Formula C₂₀H₁₆N₄O₄S₂ C₁₉H₁₇N₃O₅S₂
    Molecular Weight 440.5 g/mol ~428 g/mol
    Functional Groups Benzothiazole, oxadiazole Thiazole, sulfonamide
  • Comparison : The oxadiazole ring in J021-2261 introduces rigidity, whereas the target compound’s sulfonamide-thiazole system may offer better solubility due to polar S=O bonds .

Physicochemical and Spectral Properties

  • IR/NMR Trends: Sulfonamide vs. Amide: The target compound’s IR spectrum should show distinct S=O stretches (~1150–1350 cm⁻¹) absent in non-sulfonamide analogues (e.g., 7c–7f) . ¹H NMR: Benzodioxol protons resonate at δ 6.7–7.0 ppm, while thiazole protons appear at δ 7.5–8.0 ppm .
  • Solubility : The sulfonamide group may improve aqueous solubility compared to methylphenyl-substituted analogues (7c–7f) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2H-1,3-benzodioxol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2H-1,3-benzodioxol-5-yl)propanamide

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